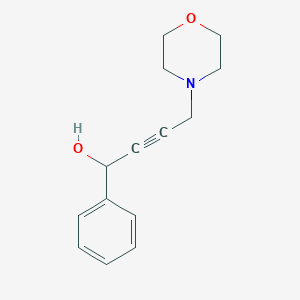

4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL

Description

4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL is a synthetic organic compound characterized by a phenyl group attached to a but-2-yn-1-ol backbone, with a morpholine substituent at the 4-position. Key structural features include:

- Morpholine moiety: A six-membered heterocyclic ring containing oxygen and nitrogen atoms, known to enhance solubility and participate in hydrogen bonding, often exploited in drug design .

- Hydroxyl group (-OH): Increases polarity, impacting solubility and metabolic pathways.

Properties

IUPAC Name |

4-morpholin-4-yl-1-phenylbut-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(13-5-2-1-3-6-13)7-4-8-15-9-11-17-12-10-15/h1-3,5-6,14,16H,8-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIVFMWREWZJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL typically involves the following steps:

Formation of the Alkyne Group: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, a halogenated phenylbutyne can react with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.

Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several patented derivatives (Table 1). Key comparisons include:

Table 1: Structural Comparison of 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL and Analogs

Key Observations:

Morpholine vs. Other Amines: The morpholine group in the target compound and its analogs (e.g., ) enhances water solubility compared to diethylamino groups (e.g., ), which may increase lipophilicity and membrane permeability.

Alkyne vs. Amide-containing derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions with proteins, improving target affinity.

Hydroxyl vs. Nitrile/Cyano Groups: The hydroxyl group in the target compound increases polarity, which could reduce blood-brain barrier penetration compared to nitrile-containing analogs (e.g., ).

Pharmacological and Physicochemical Properties (Inferred)

While explicit data are absent, trends from analogs suggest:

- Solubility: Morpholine and hydroxyl groups likely render the target compound more water-soluble than diethylamino or nitrile-containing analogs.

- Metabolic Stability : The alkyne may undergo oxidation, whereas amides (e.g., ) are generally more metabolically stable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.